molecular formula C11H9NO2 B1630592 2-Methyl-1-nitronaphthalene CAS No. 881-03-8

2-Methyl-1-nitronaphthalene

Cat. No.: B1630592
CAS No.: 881-03-8
M. Wt: 187.19 g/mol
InChI Key: IZNWACYOILBFEG-UHFFFAOYSA-N
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Description

2-Methyl-1-nitronaphthalene is an organic compound with the molecular formula C11H9NO2. It is a derivative of naphthalene, where a methyl group is attached to the second carbon and a nitro group is attached to the first carbon of the naphthalene ring. This compound is known for its yellow to ochre crystalline appearance and is used in various chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-nitronaphthalene can be synthesized through nitration of 2-methylnaphthalene. The nitration process typically involves the reaction of 2-methylnaphthalene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of 2-methylnaphthalene to a nitrating mixture, with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through crystallization and recrystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-nitronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-1-nitronaphthalene is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Methyl-1-nitronaphthalene involves its interaction with biological molecules through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound can also undergo intersystem crossing, a process where it transitions from a singlet state to a triplet state, which is significant in its photochemical behavior .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitronaphthalene
  • 1-Nitronaphthalene
  • 2-Methyl-2-nitronaphthalene

Comparison

2-Methyl-1-nitronaphthalene is unique due to the position of its methyl and nitro groups, which influence its chemical reactivity and physical properties. Compared to 2-nitronaphthalene and 1-nitronaphthalene, it has a lower triplet quantum yield, indicating differences in its photophysical behavior. The presence of the methyl group also affects its solubility and stability compared to its non-methylated counterparts .

Properties

IUPAC Name

2-methyl-1-nitronaphthalene
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InChI

InChI=1S/C11H9NO2/c1-8-6-7-9-4-2-3-5-10(9)11(8)12(13)14/h2-7H,1H3
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InChI Key

IZNWACYOILBFEG-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]
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Molecular Formula

C11H9NO2
Record name 1-NITRO-2-METHYLNAPHTHALENE
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DSSTOX Substance ID

DTXSID2025761
Record name 1-Nitro-2-methylnaphthalene
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Molecular Weight

187.19 g/mol
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Physical Description

1-nitro-2-methylnaphthalene is a yellow solid. (NTP, 1992)
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Boiling Point

370 °F at 20 mmHg (NTP, 1992)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992)
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CAS No.

881-03-8, 92538-34-6
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Record name 2-METHYL-1-NITRONAPHTHALENE
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Melting Point

174 to 180 °F (NTP, 1992)
Record name 1-NITRO-2-METHYLNAPHTHALENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-Methyl-1-nitronaphthalene behave under atmospheric conditions?

A1: [] Photolysis is the dominant atmospheric degradation pathway for this compound. This means sunlight breaks down the compound in the atmosphere. In contrast, 3-nitrobiphenyl, another nitroarene, doesn't undergo photolysis under similar conditions [].

Q2: How does the photoreactivity of this compound compare to similar compounds?

A2: Interestingly, this compound exhibits significantly higher photoreactivity compared to 1-nitronaphthalene and 2-nitronaphthalene [, ]. This difference is attributed to the methyl group in the ortho position, which influences the molecule's conformation and ultimately its photodegradation and triplet quantum yields [].

Q3: What role does the triplet state play in the photochemistry of this compound?

A3: Research suggests that the population of the triplet state in this compound is lower compared to 1-nitronaphthalene and 2-nitronaphthalene []. This difference is linked to the molecule's conformational heterogeneity, specifically the nitro-aromatic torsion angle, which affects the energy gap and spin-orbit coupling interaction between the excited singlet and triplet states [, ].

Q4: Is this compound genotoxic?

A4: Unlike some other nitrated polycyclic aromatic hydrocarbons, this compound, along with 1-nitronaphthalene and 9-nitroanthracene, did not exhibit genotoxic effects in the SOS chromotest using Escherichia coli PQ37 [, ]. This test assesses a compound's ability to induce the SOS response, a DNA repair mechanism, in bacteria, which is indicative of potential genotoxicity.

Q5: How does the presence of a methyl group affect the proton magnetic resonance spectrum of nitronaphthalenes?

A5: The addition of a methyl group, particularly in the ortho position of this compound, influences the proton magnetic resonance spectrum []. This effect is attributed to steric crowding, which alters the proximity effect of the nitro group on the peri-hydrogen, leading to changes in the observed chemical shifts [].

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